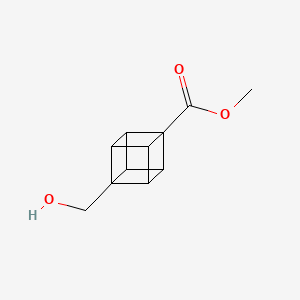

Methyl 4-hydroxymethylcubanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)cubane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRRBVFDZGSZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590397 | |

| Record name | Methyl 4-(hydroxymethyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60462-19-3 | |

| Record name | Methyl 4-(hydroxymethyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-hydroxymethylcubanecarboxylate: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Emergence of Cubane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the more esoteric yet profoundly impactful structures to emerge is the cubane core. Initially a subject of theoretical interest due to its highly strained, cage-like structure, cubane has transitioned into a molecule of significant practical importance in medicinal chemistry.[1][2] Its rigid, three-dimensional framework serves as a non-aromatic bioisostere for the ubiquitous benzene ring, a common motif in a vast array of pharmaceuticals.[3][4]

The strategic replacement of a phenyl group with a cubane moiety can confer several advantages upon a drug candidate. These include enhanced metabolic stability, owing to the absence of aromatic π-systems susceptible to oxidative metabolism, and improved solubility.[3] Furthermore, the unique geometry of the cubane cage allows for a precise spatial arrangement of substituents, enabling the exploration of novel interactions with biological targets.[1]

This guide focuses on a key derivative that unlocks the potential of the cubane scaffold: Methyl 4-hydroxymethylcubanecarboxylate . This bifunctional molecule, possessing both a reactive hydroxymethyl group and a modifiable ester, is a critical building block for the synthesis of more complex, biologically active cubane derivatives.[5] Its utility lies in its capacity for selective chemical transformations, making it an invaluable tool for researchers and scientists in the field of drug development.[5] This document will provide a comprehensive overview of its properties, a detailed, field-proven synthesis protocol, and an exploration of its applications.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature. Its rigid, saturated hydrocarbon framework is the defining feature, with eight carbon atoms situated at the vertices of a cube. This high degree of strain, with bond angles forced to 90°, results in a molecule of remarkable kinetic stability.[2]

| Property | Value | Source |

| CAS Number | 60462-19-3 | |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Physical Form | Solid | |

| Predicted Boiling Point | 278.3 ± 13.0 °C at 760 mmHg | |

| Purity | Typically ≥97% | [6] |

| Storage | 2-8°C, dry conditions | [5] |

Strategic Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the commercially available Dimethyl cubane-1,4-dicarboxylate. The overall strategy hinges on the selective manipulation of one of the two ester groups. This is achieved through a controlled saponification to yield the mono-acid, followed by the selective reduction of the newly formed carboxylic acid.

}

Part 1: Synthesis of 4-(Methoxycarbonyl)cubane-1-carboxylic acid

The initial step involves the selective hydrolysis of one of the two methyl ester groups of Dimethyl cubane-1,4-dicarboxylate. This is a critical transformation that relies on using a stoichiometric amount of base to favor the formation of the mono-acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve Dimethyl cubane-1,4-dicarboxylate (1.0 eq) in methanol.[7]

-

Saponification: Add a solution of sodium hydroxide (1.0 eq) in methanol to the flask. The use of a single equivalent of base is the key to selectivity; it statistically favors the hydrolysis of only one ester group.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and perform a liquid-liquid extraction with diethyl ether to remove any unreacted starting material.[7]

-

Acidification and Isolation: Carefully acidify the aqueous layer to a pH of approximately 3 using 6N HCl. This will precipitate the desired product, 4-(Methoxycarbonyl)cubane-1-carboxylic acid.[7]

-

Purification: Collect the white, solid product by vacuum filtration, wash with cold water, and dry under vacuum.[7] The product is typically of sufficient purity for the next step.

Part 2: Synthesis of this compound

With the mono-acid in hand, the next stage is the selective reduction of the carboxylic acid to a primary alcohol. A common and effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reduction.

Experimental Protocol:

-

Acid Chloride Formation: Suspend 4-(Methoxycarbonyl)cubane-1-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) and heat the mixture to reflux. The completion of this step is often indicated by the cessation of gas evolution and the formation of a clear solution.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This step is crucial to prevent unwanted side reactions in the subsequent reduction.

-

Reduction: Dissolve the resulting crude acid chloride in anhydrous tetrahydrofuran (THF) and cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise. The borohydride is a sufficiently mild reducing agent to reduce the acid chloride without affecting the ester group.

-

Quenching and Work-up: After the reduction is complete, as monitored by TLC, cautiously quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a white solid.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the successful synthesis of this compound is achieved through a combination of standard spectroscopic techniques. The expected spectral data provides a benchmark for researchers to validate their results.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cubane protons, a singlet for the methyl ester protons, and a characteristic signal for the hydroxymethyl protons. The integration of these signals should be consistent with the structure. |

| ¹³C NMR | Resonances for the cubane cage carbons, the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbon of the hydroxymethyl group. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the ester, and C-H stretches of the cubane core. |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of 192.21 g/mol . |

Applications in Drug Development and Research

The true value of this compound lies in its role as a versatile intermediate for the synthesis of novel pharmaceutical agents. The presence of two distinct functional groups allows for a wide range of chemical modifications.

}

-

Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further coupling reactions. Alternatively, it can be converted to a leaving group for nucleophilic substitution, or used in ether and ester formation to introduce a variety of side chains.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals. It can also be reduced to a second hydroxymethyl group, yielding the symmetric 1,4-bis(hydroxymethyl)cubane.

The ability to selectively functionalize either end of the cubane-1,4-dicarboxylate scaffold, as enabled by intermediates like this compound, is a powerful tool for medicinal chemists. It allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. For instance, the cubane core has been incorporated into analogues of existing drugs to improve their metabolic stability and solubility, leading to potentially more effective and safer therapeutics.[3]

Conclusion and Future Outlook

This compound is more than just a chemical curiosity; it is a key enabler in the expanding field of cubane-based medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. The protocols outlined in this guide provide a reliable pathway for its preparation, empowering researchers to access this valuable building block.

As the demand for novel drug candidates with improved properties continues to grow, the strategic use of unique scaffolds like cubane is set to increase. This compound will undoubtedly play a central role in this endeavor, providing the chemical versatility needed to unlock the full therapeutic potential of this fascinating and highly functional molecular framework. The ongoing development of new synthetic methods for the functionalization of the cubane core will further enhance the utility of this and related derivatives in the design of next-generation pharmaceuticals.

References

- 1. Collection - Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks - Organic Letters - Figshare [figshare.com]

- 2. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cubanes in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methyl 4-(hydroxymethyl)cubane-1-carboxylate [myskinrecipes.com]

- 6. calpaclab.com [calpaclab.com]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to Methyl 4-hydroxymethylcubanecarboxylate

CAS Number: 60462-19-3

Abstract

This technical guide provides a comprehensive overview of Methyl 4-hydroxymethylcubanecarboxylate, a unique bifunctional cubane derivative with significant potential in medicinal chemistry and materials science. The guide details the synthesis of this compound, starting from the well-established precursor, dimethyl cubane-1,4-dicarboxylate, via a selective mono-saponification followed by reduction. Key physicochemical and spectroscopic properties are presented, offering a foundational dataset for researchers. Furthermore, the guide explores the rationale behind its use in drug discovery as a rigid, three-dimensional bioisostere for para-substituted benzene rings, a strategy aimed at improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of the cubane scaffold.

Introduction: The Allure of the Cubane Scaffold

The cubane framework, a synthetic C₈H₈ cage, has captivated chemists since its first synthesis in 1964.[1] Its perfectly cubic geometry and high degree of strain result in a unique combination of kinetic stability and high potential energy.[2] In recent years, cubane derivatives have emerged as valuable building blocks in drug discovery.[2][3][4] The rigid, non-planar structure of the cubane cage makes it an excellent bioisostere for aromatic rings, particularly the para-substituted benzene ring.[3][5] By replacing a flat aromatic moiety with a three-dimensional cubane scaffold, medicinal chemists can modulate key drug properties such as solubility, metabolic stability, and receptor binding interactions, a concept often referred to as "escaping from flatland."[6]

This compound is a particularly interesting derivative as it possesses two distinct functional groups: a methyl ester and a primary alcohol. This bifunctionality allows for orthogonal chemical modifications, making it a versatile synthon for the construction of more complex molecules.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from the commercially available dimethyl cubane-1,4-dicarboxylate. The key to this synthesis is the selective transformation of one of the two identical ester groups.

Step 1: Selective Mono-saponification of Dimethyl cubane-1,4-dicarboxylate

The first step involves the selective hydrolysis of one of the methyl ester groups of dimethyl cubane-1,4-dicarboxylate to yield the corresponding monoacid-monoester, 4-(methoxycarbonyl)cubane-1-carboxylic acid. This selective reaction is crucial and can be achieved by carefully controlling the stoichiometry of the base.

Experimental Protocol:

-

Dissolve dimethyl cubane-1,4-dicarboxylate in a suitable solvent such as methanol or a mixture of THF and water.

-

Add one equivalent of a base, such as sodium hydroxide or lithium hydroxide, dropwise at room temperature.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the reaction stops at the mono-hydrolyzed product.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the monoacid-monoester.

-

Isolate the product by filtration, wash with cold water, and dry under vacuum.[7]

The causality behind this selective reaction lies in the statistical probability of one ester group reacting before the second, coupled with careful control of the limiting reagent (the base). Once the mono-anion is formed, its negative charge disfavors a second deprotonation at the other ester, thus favoring the mono-hydrolysis product.

Caption: Selective mono-saponification of dimethyl cubane-1,4-dicarboxylate.

Step 2: Reduction of the Carboxylic Acid

The second step involves the selective reduction of the carboxylic acid group of the monoacid-monoester to a primary alcohol. This transformation is typically achieved using a reducing agent that is more reactive towards carboxylic acids than esters, or by protecting the ester group prior to reduction. However, a more direct approach involves the use of a selective reducing agent like borane (BH₃) or its complexes.

Experimental Protocol:

-

Suspend the 4-(methoxycarbonyl)cubane-1-carboxylic acid in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction carefully by the slow addition of methanol or water.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

The choice of borane as the reducing agent is critical for the selectivity of this step. Borane selectively reduces carboxylic acids in the presence of esters, thus preserving the methyl ester functionality.

Caption: Selective reduction of the monoacid-monoester to the target compound.

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 60462-19-3 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Appearance | White to off-white solid |

| Predicted Boiling Point | 278.3 ± 13.0 °C |

| Predicted Density | 1.720 ± 0.06 g/cm³ |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.7 ppm), a singlet or AB quartet for the methylene protons of the hydroxymethyl group (around 3.5-4.0 ppm), and a complex multiplet for the six cubane cage protons (in the region of 4.0-4.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the ester carbonyl carbon (around 170-175 ppm), a signal for the methyl ester carbon (around 52 ppm), a signal for the methylene carbon of the hydroxymethyl group (around 60-65 ppm), and distinct signals for the carbons of the cubane cage (in the region of 45-65 ppm).

-

FT-IR: The infrared spectrum will be characterized by a strong absorption band for the ester carbonyl group (around 1730 cm⁻¹), a broad absorption for the hydroxyl group (around 3400 cm⁻¹), and C-H stretching vibrations of the cubane cage (around 3000 cm⁻¹).[9]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in the pharmaceutical industry is as a versatile building block for the synthesis of novel therapeutic agents.[2][3][4] Its utility stems from the unique properties of the cubane scaffold as a benzene bioisostere.

The Cubane Scaffold as a Benzene Bioisostere

The para-substituted benzene ring is a common motif in many drug molecules. However, its aromatic nature can lead to metabolic liabilities through oxidative pathways mediated by cytochrome P450 enzymes.[5] The cubane core, being a saturated, strained hydrocarbon, is generally more resistant to metabolic degradation, potentially leading to improved pharmacokinetic profiles.[5]

Caption: The cubane scaffold as a 3D bioisostere for the benzene ring.

Synthetic Utility

The two distinct functional groups of this compound allow for a variety of subsequent chemical transformations:

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules.

-

Alcohol Modification: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to various leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

These transformations enable the incorporation of the cubane scaffold into diverse molecular architectures, providing medicinal chemists with a powerful tool to explore new chemical space and design drug candidates with enhanced properties.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its synthesis from readily available starting materials is well-established, and its unique structural and chemical properties make it an attractive alternative to traditional aromatic scaffolds. As the demand for novel, three-dimensional molecular frameworks in drug design continues to grow, the importance of synthons like this compound is expected to increase significantly. This guide provides the foundational knowledge for researchers to confidently incorporate this unique molecule into their research and development programs.

References

- 1. Synthesis [ch.ic.ac.uk]

- 2. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound(60462-19-3)FT-IR [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxymethylcubanecarboxylate

Introduction: The Unique Landscape of Cubane Scaffolds in Modern Chemistry

The quest for novel molecular architectures with precisely controlled three-dimensional orientations has led to a resurgence of interest in strained polycyclic systems. Among these, the cubane scaffold stands out as a unique and fascinating motif. First synthesized by Philip Eaton and Thomas Cole in 1964, cubane was initially a testament to the ingenuity of synthetic organic chemistry, defying predictions of its instability due to extreme bond angle strain.[1] Today, cubane and its derivatives are recognized for their remarkable kinetic stability and are increasingly explored for their potential applications in medicinal chemistry, materials science, and energetic materials.[2]

This technical guide focuses on a specific, bifunctional cubane derivative: Methyl 4-hydroxymethylcubanecarboxylate . This molecule is of particular interest to researchers in drug discovery and development as it combines the rigid, non-aromatic cubane core with two key functional groups—a methyl ester and a hydroxymethyl group—offering versatile handles for further chemical modification. The cubane core often serves as a bioisostere for a benzene ring, offering a similar spatial arrangement of substituents but with distinct electronic and metabolic properties.[2] Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthetic protocols, formulation studies, and as a building block for more complex molecular entities.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed experimental protocols for their determination, and expert insights into how the unique cubane structure influences these characteristics.

Predicted Physicochemical Properties

Direct experimental data for all physical properties of this compound are not extensively reported in the literature. However, based on the known properties of the parent cubane molecule and the constituent functional groups, we can predict a reliable profile for this compound.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [3] |

| Appearance | White to off-white solid | Based on the solid nature of cubane and many of its derivatives.[1] |

| Melting Point | Expected to be a crystalline solid with a sharp melting point. The exact value is not reported but is likely to be influenced by the polar functional groups. | Cubane has a melting point of 130-131 °C.[4] The presence of hydrogen bonding capability (hydroxyl group) and dipole-dipole interactions (ester group) would likely increase the melting point compared to unsubstituted cubane. |

| Boiling Point | 278.3 ± 13.0 °C (at 760 mmHg) | [5] |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and ethyl acetate. | The cubane core is lipophilic, while the hydroxyl and ester groups introduce polarity.[6] Cubane itself has low solubility in polar solvents but is soluble in nonpolar solvents like hexane. The functional groups on this compound will enhance its affinity for more polar organic solvents. |

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are based on established laboratory techniques.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Method

This is a standard and reliable method for determining the melting point of a solid organic compound.[7][8]

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by gently tapping it on a hard surface.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

-

Measurement:

-

For an unknown compound, a rapid preliminary heating can be performed to determine an approximate melting range.

-

For a precise measurement, start heating the block at a slow, controlled rate (approximately 1-2°C per minute) when the temperature is about 15-20°C below the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the substance.

-

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of a new chemical entity is crucial for its application in various fields, including medicinal chemistry and materials science.[9]

Methodology: Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.[10]

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial or flask.

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.

-

Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Due to the high symmetry of the cubane cage, the proton NMR spectrum of 1,4-disubstituted cubanes is relatively simple. For this compound, we would expect to see:

-

A singlet for the methyl ester protons (-OCH₃).

-

A singlet or a doublet for the hydroxymethyl protons (-CH₂OH), which may couple with the hydroxyl proton depending on the solvent.

-

A singlet for the hydroxyl proton (-OH), which is often broad and its chemical shift is solvent-dependent.

-

Signals corresponding to the cubane cage protons. The protons on the substituted carbons will be distinct from the other six equivalent protons on the unsubstituted carbons of the cage.[11]

-

-

¹³C NMR: The carbon NMR spectrum will also reflect the symmetry of the molecule. We would expect to see:

-

A signal for the methyl ester carbon (-OCH₃).

-

A signal for the hydroxymethyl carbon (-CH₂OH).

-

A signal for the ester carbonyl carbon (C=O).

-

Signals for the cubane cage carbons. The two substituted carbons will be distinct from the six equivalent unsubstituted carbons.[12]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13]

For this compound, the following characteristic absorption bands are expected:

-

O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[14]

-

C-H Stretch (sp³): Absorptions in the 2850-3000 cm⁻¹ range due to the C-H bonds of the cubane cage and the hydroxymethyl group.[15]

-

C=O Stretch (Ester): A strong, sharp absorption around 1735 cm⁻¹ characteristic of a saturated ester.[16]

-

C-O Stretch (Ester and Alcohol): Strong absorptions in the 1000-1300 cm⁻¹ region.

-

Cubane Cage Vibrations: The cubane skeleton itself gives rise to characteristic absorptions, for instance, a notable peak around 851 cm⁻¹ in the parent cubane.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (192.21 g/mol ) should be observed.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the hydroxymethyl group (-CH₂OH), and cleavage of the ester functionality. The cubane cage itself is relatively stable under mass spectrometry conditions.

The Influence of the Cubane Scaffold: An Expert's Perspective

The unique, highly strained cubic structure of the core has profound implications for the physical properties of this compound.

-

Rigidity and Shape: The rigid, three-dimensional nature of the cubane cage dictates a precise spatial arrangement of the methyl ester and hydroxymethyl substituents. This is in stark contrast to more flexible acyclic or monocyclic systems. This rigidity is a key feature exploited in drug design, where precise pharmacophore presentation is essential for biological activity.

-

Lipophilicity and Solubility: While the cubane core is hydrocarbon-based and thus lipophilic, its non-planar structure disrupts the π-π stacking interactions that are common with aromatic rings like benzene.[2] This can lead to an increase in aqueous solubility compared to the corresponding benzene analogue, a desirable trait for drug candidates. The presence of the polar hydroxyl and ester groups in this compound further contributes to its potential for improved solubility in polar media compared to unsubstituted cubane.

-

Metabolic Stability: The C-H bonds on the cubane cage are exceptionally strong due to the high s-character of the exocyclic carbon orbitals.[2] This makes the cubane core resistant to oxidative metabolism, a significant advantage in drug development where metabolic stability is a critical parameter for determining a drug's half-life and bioavailability.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted physical properties and detailed, actionable protocols for their experimental determination. A thorough understanding of these fundamental characteristics, coupled with an appreciation for the unique influence of the cubane scaffold, will empower researchers to fully leverage the potential of this intriguing molecule in their scientific endeavors.

References

- 1. Cubane - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. High energy derivatives of Cubane [ch.ic.ac.uk]

- 5. 60462-19-3 | CAS DataBase [m.chemicalbook.com]

- 6. Properties [ch.ic.ac.uk]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectrabase.com [spectrabase.com]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Methyl 4-hydroxymethylcubanecarboxylate molecular structure

An In-depth Technical Guide to the Molecular Structure of Methyl 4-hydroxymethylcubanecarboxylate

Abstract

The cubane scaffold, a unique and highly strained polycyclic hydrocarbon, has emerged from a synthetic curiosity into a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure serves as an effective non-aromatic bioisostere for the benzene ring, offering significant advantages in metabolic stability and solubility.[1][2] This guide provides a comprehensive technical overview of this compound, a bifunctional building block poised for broad application in drug discovery. We will dissect its molecular architecture, detail a robust synthetic pathway, provide an in-depth analysis of its expected spectroscopic signature, and explore its utility as a versatile scaffold for the development of novel therapeutics.

Part 1: Molecular Architecture of a Bioisostere Scaffold

The intrigue of this compound begins with its core, the cubane cage. First synthesized by Philip Eaton and Thomas Cole in 1964, the cubane molecule (C₈H₈) consists of eight carbon atoms arranged at the vertices of a cube.[3] This geometry forces the C-C-C bond angles to an unusually sharp 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This deviation results in substantial ring strain (approximately 166 kcal/mol), which, paradoxically, contributes to its high kinetic stability, as decomposition pathways are energetically unfavorable.[3]

In this compound, two functional groups are attached at opposite corners of the cube, in a 1,4- or para-relationship. This specific orientation geometrically mimics the substitution pattern of a para-substituted benzene ring, making it an ideal bioisostere.

The two key functional groups are:

-

Methyl Carboxylate (-COOCH₃): An ester group that provides a site for hydrolysis to the corresponding carboxylic acid or conversion into amides, hydrazides, and other derivatives.

-

Hydroxymethyl (-CH₂OH): A primary alcohol that can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions.

The presence of these two chemically distinct handles on a rigid, metabolically stable core makes this molecule a highly valuable and versatile starting point for chemical library synthesis.

References

An In-depth Technical Guide to the Predicted Spectral Characteristics of Methyl 4-hydroxymethylcubanecarboxylate

Disclaimer: As of the latest data retrieval, publicly accessible, experimentally verified spectral data for Methyl 4-hydroxymethylcubanecarboxylate is not available. This guide has been constructed by a Senior Application Scientist to provide a robust, in-depth prediction and interpretation of the expected spectral data based on first principles, spectral databases, and analysis of analogous cubane structures. The methodologies and interpretations presented herein are designed to serve as a foundational reference for researchers working with this or similar novel cage compounds.

Introduction: The Unique Challenge of the Cubane Scaffold

This compound is a bifunctional derivative of cubane, a platonic hydrocarbon renowned for its unique geometry and high degree of ring strain. The cubane cage is a C₈H₈ polyhedron where the carbon atoms occupy the vertices of a cube. This arrangement forces the C-C-C bond angles to be 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, leading to fascinating chemical properties and reactivity. Its derivatives are of significant interest in medicinal chemistry, materials science, and as energetic materials.

The spectral characterization of such a rigid, highly symmetric, and strained system presents a unique challenge. Unlike flexible aliphatic or aromatic systems, the protons and carbons of the cubane cage exist in a distinct electronic environment. This guide provides a detailed predictive analysis of the key spectral data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—that one would expect to observe for this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, the high symmetry of the 1,4-disubstituted cubane core simplifies the spectrum, but the strain and substituent effects create unique chemical shifts.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data, assuming a standard deuterated chloroform (CDCl₃) solvent.

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |

| Ha | 3.90 - 4.10 | Triplet (t) | 6H | Jab ≈ 2.5 Hz (four-bond) | Cubane protons adjacent to the ester group are deshielded. The triplet arises from coupling to the two equivalent Hb protons. |

| Hb | 3.70 - 3.90 | Triplet (t) | 1H | Jab ≈ 2.5 Hz (four-bond) | Cubane proton adjacent to the hydroxymethyl group. Deshielded, but slightly less than Ha. Coupling to two Ha protons. |

| Hc | 3.75 | Singlet (s) | 3H | - | Classic methyl ester protons. |

| Hd | 3.65 | Singlet (s) | 2H | - | Methylene protons of the hydroxymethyl group. Deshielded by the adjacent oxygen. |

| He | 1.50 - 2.50 | Broad Singlet (br s) | 1H | - | Hydroxyl proton; chemical shift and multiplicity are solvent and concentration dependent. |

Causality and Interpretation

The proton environment of the cubane cage is distinct. Unsubstituted cubane exhibits a single peak at approximately 6.0 ppm, a remarkably downfield shift for an sp³ C-H bond, attributed to the high s-character of the C-H bonds and the unique magnetic anisotropy of the cage.

For this 1,4-disubstituted derivative, we predict two sets of signals for the cubane cage protons.

-

Ha Protons: The six protons on the carbons adjacent to the methyl ester substituent are magnetically equivalent due to the molecule's symmetry. The electron-withdrawing nature of the ester group deshields these protons, shifting them downfield.

-

Hb Proton: The single proton on the carbon adjacent to the hydroxymethyl group is also deshielded.

-

Coupling: A key feature of cubane systems is the presence of observable long-range coupling. The four-bond coupling (⁴J) between Ha and Hb is predicted to be around 2.5 Hz, leading to the triplet multiplicity for both signals[1].

The protons of the substituent groups (Hc , Hd , He ) are predicted based on standard chemical shift values for methyl esters, primary alcohols, and hydroxyl protons, respectively[2].

Caption: Labeled structure for ¹H NMR assignment.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data

| Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ccarbonyl | 170 - 175 | The carbonyl carbon of the methyl ester group. |

| Calcohol | 60 - 65 | The methylene carbon of the hydroxymethyl group, deshielded by the attached oxygen. |

| Cq-ester | 55 - 60 | The quaternary cubane carbon attached to the ester group. Deshielded by the substituent. |

| Cmethoxy | 51 - 53 | The methyl carbon of the ester group. |

| Ca | 48 - 52 | The three equivalent methine carbons of the cubane cage adjacent to Cq-ester. |

| Cb | 45 - 49 | The three equivalent methine carbons of the cubane cage adjacent to Cq-alcohol. |

| Cq-alcohol | 40 - 45 | The quaternary cubane carbon attached to the hydroxymethyl group. |

Causality and Interpretation

The carbons of the parent cubane cage resonate at 47.4 ppm[3]. The introduction of substituents breaks this symmetry and shifts the resonances of the nearby carbons.

-

Quaternary Carbons (Cq-ester, Cq-alcohol): The carbons directly attached to the substituents will be significantly shifted. The electron-withdrawing ester group will cause a downfield shift for Cq-ester. The hydroxymethyl group will also induce a downfield shift for Cq-alcohol, though likely less pronounced.

-

Methine Carbons (Ca, Cb): The chemical shifts of the C-H carbons of the cage will also be influenced by the substituents. We predict two distinct signals for these two sets of equivalent carbons.

-

Substituent Carbons: The carbonyl, methoxy, and hydroxymethyl carbons are predicted based on well-established chemical shift ranges for these functional groups[4][5].

Caption: Labeled structure for ¹³C NMR assignment.

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3500 - 3200 | Broad, Medium | O-H stretch (alcohol) |

| ~3000 | Medium | sp³ C-H stretch (cubane cage) |

| 2980 - 2850 | Medium-Weak | sp³ C-H stretch (methyl, methylene) |

| ~1735 | Strong | C=O stretch (ester) |

| 1250 - 1000 | Strong | C-O stretches (ester and alcohol) |

| ~850 | Medium | Cubane cage deformation |

Causality and Interpretation

The IR spectrum will be dominated by the vibrations of the functional groups.

-

O-H Stretch: A broad and prominent peak between 3500-3200 cm⁻¹ is the hallmark of the hydroxyl group's stretching vibration, broadened by hydrogen bonding.

-

C-H Stretches: The C-H bonds of the cubane cage are expected to absorb around 3000 cm⁻¹, a characteristic region for sp³ C-H bonds[6]. This will likely overlap with the C-H stretches from the methyl and methylene groups.

-

C=O Stretch: The most intense and diagnostically useful peak will be the ester carbonyl (C=O) stretch, predicted to appear strongly around 1735 cm⁻¹.

-

C-O Stretches: The fingerprint region will contain strong absorptions corresponding to the C-O stretching vibrations of both the ester and the alcohol moieties.

-

Cubane Core: The parent cubane molecule shows characteristic absorptions at 1231 and 851 cm⁻¹[6]. The band around 850 cm⁻¹ is particularly characteristic of the cage deformation and is expected to be present in the derivative.

Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.

Predicted Key Fragments

-

Molecular Ion (M⁺): m/z = 192.0786 (Calculated for C₁₁H₁₂O₃)

-

Key Fragments:

| m/z | Predicted Loss | Fragment Structure |

| 161 | -OCH₃ | [M - 31]⁺ |

| 133 | -COOCH₃ | [M - 59]⁺ |

| 105 | -COOCH₃, -CO | [M - 59 - 28]⁺ |

| 91 | Cubane cage fragmentation | [C₇H₇]⁺ (Tropylium-like ion) |

| 77 | Cubane cage fragmentation | [C₆H₅]⁺ (Phenyl-like ion) |

Causality and Interpretation

Upon electron ionization, this compound will form a molecular ion (M⁺) at m/z 192.

-

Alpha-Cleavage: The most common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. Loss of the methoxy radical (•OCH₃) is highly probable, leading to a strong peak at m/z 161[7][8].

-

Loss of the Ester Group: Cleavage of the bond between the cubane ring and the carbonyl group would result in the loss of the entire carbomethoxy group (•COOCH₃), giving a fragment at m/z 133.

-

Cage Fragmentation: Due to the high strain energy, fragmentation of the cubane cage itself is also expected. This can lead to a cascade of rearrangements and the formation of stable aromatic-like ions such as the tropylium ion (m/z 91) or the phenyl cation (m/z 77), which are common in the mass spectra of cyclic and polycyclic systems.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols for Spectral Acquisition

To obtain actual data for this compound, the following standard, field-proven protocols should be employed.

Protocol: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh ~5-10 mg of purified this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for good signal-to-noise.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact by applying pressure with the built-in clamp.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the crystal itself.

-

Sample Spectrum Acquisition: Collect the spectrum of the sample.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized based on the compound's volatility).

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.

Conclusion

This guide provides a comprehensive, theory-grounded prediction of the spectral characteristics of this compound. The key identifying features are expected to be:

-

¹H NMR: Two distinct triplet signals for the cubane cage protons with characteristic four-bond coupling.

-

¹³C NMR: Seven unique carbon signals, including two quaternary and two sets of methine carbons for the cubane core.

-

IR: A strong ester C=O stretch near 1735 cm⁻¹ and a broad O-H stretch from the alcohol.

-

MS: A molecular ion at m/z 192, with major fragments at m/z 161 (loss of -OCH₃) and m/z 133 (loss of -COOCH₃).

While predictive, these data points form a robust analytical framework. Experimental verification using the protocols described herein will be essential for confirming the structure and purity of this novel and scientifically valuable molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. High energy derivatives of Cubane [ch.ic.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

The Resonant Cage: An In-depth Technical Guide to ¹H and ¹³C NMR of Substituted Cubanes

Abstract

The unique strained-ring system of the cubane cage presents a fascinating landscape for Nuclear Magnetic Resonance (NMR) spectroscopy. Its rigid, highly symmetric framework gives rise to distinctive chemical shifts and through-bond, as well as through-space, coupling phenomena that are highly sensitive to substitution. This guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectroscopy of substituted cubanes, offering researchers, scientists, and drug development professionals a detailed understanding of the principles and practical applications of NMR in the characterization of these intriguing molecules. We will delve into the causal relationships between substituent effects and spectral parameters, present detailed experimental insights, and provide a framework for the confident structural elucidation of novel cubane derivatives.

Introduction: The Cubane Cage - A Unique NMR Environment

Cubane (C₈H₈) is a synthetic, platonic hydrocarbon with its eight carbon atoms arranged at the corners of a cube. This geometry enforces significant bond angle strain, leading to a rehybridization of the carbon atoms. The endocyclic C-C bonds possess a high degree of p-character, which in turn imparts a high degree of s-character to the exocyclic C-H bonds[1]. This unique electronic structure profoundly influences the NMR active nuclei within the cubane framework, making NMR spectroscopy an invaluable tool for its characterization. Unsubstituted cubane itself exhibits a remarkably simple NMR spectrum due to its perfect octahedral symmetry, showing a single sharp resonance in both ¹H and ¹³C NMR[2]. This simplicity, however, gives way to rich and complex spectra upon substitution, providing a wealth of structural information.

¹H NMR Spectroscopy of Substituted Cubanes

The proton NMR spectra of substituted cubanes are characterized by chemical shifts that are highly dependent on the electronic nature of the substituents and coupling patterns that reveal the through-bond and through-space relationships between protons on the cage.

Chemical Shifts: The Influence of Substituents

The protons on a substituted cubane cage are significantly deshielded compared to typical alkanes, with the parent cubane protons resonating at approximately 4.0 ppm[1]. This downfield shift is a direct consequence of the high s-character of the C-H bonds[1].

Upon substitution, the chemical shifts of the remaining cubane protons are altered in a predictable manner. The effect of a substituent on the chemical shifts of the protons at the α, β, and γ positions can be quantified. For monosubstituted and 1,4-disubstituted cubanes, the substituent effects on chemical shifts can be expressed using additivity parameters, allowing for the prediction of chemical shifts to within a few hertz at 100 MHz[3].

-

Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂CH₃) cause a downfield shift (deshielding) of the adjacent cubane protons. This effect diminishes with distance from the substituent.

-

Electron-donating groups (e.g., -NH₂, -OCH₃) lead to an upfield shift (shielding) of the nearby protons.

The following table summarizes the ¹H NMR chemical shifts for a selection of monosubstituted cubanes, illustrating the impact of various functional groups.

| Substituent (X) | δ (H-2, H-6, H-7) (ppm) | δ (H-3, H-5, H-8) (ppm) | δ (H-4) (ppm) |

| -H | 4.04 | 4.04 | 4.04 |

| -COOH | 4.22 | 4.16 | 4.16 |

| -COOCH₃ | 4.18 | 4.12 | 4.12 |

| -Br | 4.21 | 4.11 | 4.11 |

| -I | 4.20 | 4.07 | 4.07 |

| -NH₂ | 3.82 | 3.90 | 3.90 |

Data compiled from various sources, including[3][4]. Chemical shifts are typically reported in CDCl₃.

Coupling Constants: Through-Bond and Through-Space Interactions

The rigid geometry of the cubane cage gives rise to observable long-range couplings between protons. These couplings can be categorized based on the number of bonds separating the interacting protons:

-

³J (ortho-coupling): Coupling between protons on adjacent carbons (along an edge of the cube).

-

⁴J (meta-coupling): Coupling between protons across the face of the cube.

-

⁵J (para-coupling): Coupling between protons on diagonally opposite carbons.

These coupling constants show small but consistent variations with substituent electronegativity[3]. The magnitude of these couplings is a valuable tool for assigning the relative positions of substituents.

Of particular interest in cubane systems is the phenomenon of through-space coupling . Due to the close proximity of protons across the cage, direct magnetic interactions that are not mediated by the bonding framework can be observed[5][6][7]. This is especially prominent for ⁴J (meta) and ⁵J (para) couplings, where the through-space contribution can be significant.

Figure 1: A diagram illustrating the different types of proton-proton couplings in a cubane system.

¹³C NMR Spectroscopy of Substituted Cubanes

The ¹³C NMR spectra of substituted cubanes provide complementary information to the ¹H NMR data, offering direct insight into the carbon framework.

Chemical Shifts: Sensitivity to Strain and Substitution

The carbon atoms of the parent cubane molecule resonate at approximately 47.5 ppm in CDCl₃[2]. This upfield shift, relative to other saturated polycyclic hydrocarbons, is a consequence of the unique hybridization and strain within the cage.

Substitution on the cubane framework leads to significant changes in the ¹³C chemical shifts. The ipso-carbon (the carbon directly attached to the substituent) experiences the largest shift, while the effects on the ortho-, meta-, and para-carbons are also pronounced. The magnitude and direction of these shifts are dependent on the electronic properties of the substituent.

-

Electronegative substituents cause a downfield shift of the ipso-carbon and generally deshield the other carbons in the cage[8][9].

-

The effect of substituents on ¹³C chemical shifts can be rationalized by considering inductive and resonance effects, although the rigid nature of the cubane system modulates these effects in a unique way compared to aromatic or flexible aliphatic systems[10][11].

The following table presents the ¹³C NMR chemical shifts for several monosubstituted cubanes.

| Substituent (X) | δ (C-1) (ppm) | δ (C-2, C-3, C-5) (ppm) | δ (C-4, C-6, C-8) (ppm) | δ (C-7) (ppm) |

| -H | 47.5 | 47.5 | 47.5 | 47.5 |

| -COOH | 58.1 | 46.9 | 46.9 | 51.2 |

| -COOCH₃ | 57.9 | 47.1 | 47.1 | 51.0 |

| -Br | 49.9 | 51.3 | 51.3 | 50.8 |

| -I | 20.1 | 54.1 | 54.1 | 51.2 |

Data compiled from various sources, including[12][13]. Chemical shifts are typically reported in CDCl₃.

Carbon-Proton Coupling Constants (¹JCH)

The one-bond carbon-proton coupling constant (¹JCH) in cubane is approximately 160 Hz[1]. This relatively large value is a direct reflection of the high s-character of the exocyclic C-H bonds, as predicted by the empirical relationship between ¹JCH and hybridization. This parameter can be a useful diagnostic tool for confirming the presence of a cubane framework.

Experimental Protocols: A Practical Approach

The acquisition of high-quality NMR spectra of substituted cubanes requires careful attention to experimental parameters.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for cubane derivatives due to its good dissolving power and relatively inert nature. Other deuterated solvents such as benzene-d₆, acetone-d₆, or DMSO-d₆ can be used depending on the solubility of the compound and to study solvent-induced shifts[14].

-

Concentration: A concentration of 5-10 mg of the cubane derivative in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

-

Internal Standard: While the residual solvent peak can be used for referencing, for accurate chemical shift determination, an internal standard such as tetramethylsilane (TMS) is recommended. Interestingly, cubane itself has been proposed as an excellent internal standard for NMR due to its sharp singlet and chemical inertness[2][15].

NMR Data Acquisition

-

¹H NMR:

-

A standard single-pulse experiment is usually sufficient.

-

Ensure an adequate relaxation delay (D1) of at least 5 times the longest T₁ to obtain accurate integrations.

-

For resolving complex coupling patterns, 2D NMR techniques such as COSY (Correlation Spectroscopy) are invaluable for establishing proton-proton connectivities.

-

-

¹³C NMR:

-

Proton-decoupled ¹³C NMR is the standard experiment to obtain a spectrum with single lines for each unique carbon.

-

Due to the often-long relaxation times of quaternary carbons in the cubane cage, a longer relaxation delay may be necessary.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are useful for distinguishing between CH, CH₂, and CH₃ groups, although in most substituted cubanes, only CH and quaternary carbons are present.

-

2D heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for assigning carbon resonances by correlating them to their attached or nearby protons.

-

Figure 2: A generalized workflow for the NMR analysis of substituted cubanes.

Advanced Topics and Future Outlook

The study of substituted cubanes by NMR spectroscopy continues to evolve. The use of computational methods, such as Density Functional Theory (DFT), to predict NMR parameters is becoming increasingly accurate and can be a powerful aid in structural assignment, especially for complex or novel derivatives[16][17][18]. The investigation of long-range and through-space couplings in more complex, multiply substituted cubanes will undoubtedly reveal further intricacies of magnetic interactions within this unique molecular architecture[19][20][21]. As the applications of cubanes in medicinal chemistry and materials science expand, the role of NMR spectroscopy as a primary characterization tool will only grow in importance[22][23][24].

Conclusion

The NMR spectroscopy of substituted cubanes offers a rich field of study, where the unique electronic and geometric properties of the cubane cage are directly reflected in the spectral parameters. A thorough understanding of the principles governing chemical shifts and coupling constants, combined with modern multi-dimensional NMR techniques, provides a robust platform for the unambiguous structural elucidation of these fascinating molecules. This guide has provided a foundational understanding for researchers to confidently apply NMR spectroscopy in their work with substituted cubanes, paving the way for further discoveries and applications of this remarkable class of compounds.

References

- 1. Properties [ch.ic.ac.uk]

- 2. connectsci.au [connectsci.au]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydrogen contacts observed by through-space indirect NMR coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. electronicsandbooks.com [electronicsandbooks.com]

- 15. researchgate.net [researchgate.net]

- 16. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 18. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 22. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 23. macmillan.princeton.edu [macmillan.princeton.edu]

- 24. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]

solubility of Methyl 4-hydroxymethylcubanecarboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 4-hydroxymethylcubanecarboxylate in Organic Solvents

Abstract

This compound is a unique bifunctional molecule built upon a highly strained, three-dimensional cubane scaffold. Its rigid structure and well-defined stereochemistry make it an attractive building block in medicinal chemistry and materials science. However, the successful application of this compound in drug discovery pipelines, from screening to formulation, is contingent upon a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of determining the . We delve into the molecular features governing its solubility, provide a detailed, field-proven experimental protocol for its quantitative determination, and discuss the implications of this data for researchers, scientists, and drug development professionals.

Introduction: The Unique Challenge of Cubane Scaffolds

The cubane cage, a synthetic hydrocarbon with the formula C₈H₈, is a landmark in organic chemistry due to its perfect cubic geometry and immense strain energy (approximately 166 kcal/mol).[1][2] While the parent hydrocarbon is a crystalline solid, its derivatives are of increasing interest as bioisosteres for aromatic rings and as scaffolds for creating precisely oriented functional groups. This compound (Figure 1) is one such derivative, featuring both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ester group) on a rigid, lipophilic core.

Figure 1: Chemical Structure of this compound

-

IUPAC Name: methyl 4-(hydroxymethyl)pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane-1-carboxylate

-

Molecular Formula: C₁₁H₁₂O₃

The solubility of such a molecule is not immediately intuitive. The dense, non-polar cubane core suggests poor solubility in polar solvents, while the polar functional groups would suggest the opposite. This guide aims to deconstruct these competing factors and provide a robust framework for empirical solubility determination.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental starting point. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

The Cubane Core: The parent cubane is a non-polar hydrocarbon. It is known to be soluble in non-polar solvents like hexane (18 wt%).[1][6] This suggests that the core of this compound will contribute favorably to its solubility in non-polar organic solvents. The high density of cubane (1.29 g/cm³) may also influence packing in the solid state, affecting the energy required to break the crystal lattice.[1][2][7]

-

The Functional Groups:

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol group is capable of acting as both a hydrogen bond donor and acceptor. This will significantly enhance interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).

-

Methyl Ester Group (-COOCH₃): The ester group is a polar, aprotic functional group. The carbonyl oxygen is a strong hydrogen bond acceptor. This group will promote solubility in a wide range of polar solvents.

-

Inference from Structurally Related Compounds: Direct quantitative solubility data for this compound is not readily available in the public domain. However, we can draw inferences:

-

Cubane-1,4-dicarboxylic acid: This precursor is known to have limited solubility in common organic solvents.[8] Its corresponding dimethyl ester, however, shows improved solubility, a common strategy to enhance the processability of cubane derivatives.[8][9] This highlights the positive contribution of the ester group to solubility.

-

Methyl 4-hydroxybenzoate: While electronically and structurally different, this compound contains the same key functional groups (methyl ester, hydroxyl group) as our target molecule, albeit on a planar aromatic ring. It is reported to be soluble in ethanol, ether, and acetone.[10][11] This suggests that solvents capable of hydrogen bonding will be effective for this compound.

Predicted Solubility Profile: Based on this analysis, this compound is expected to exhibit a broad solubility profile, with highest solubility in polar organic solvents such as DMSO, DMF, and lower-chain alcohols, and moderate solubility in solvents like ethyl acetate and acetone. Solubility is expected to be lower in non-polar hydrocarbon solvents like hexane, where only the cubane core can interact favorably.

Experimental Protocol for Thermodynamic Solubility Determination

To move from theoretical prediction to actionable data, a robust experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium state of a saturated solution.[12][13][14]

Rationale for the Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached.[13][15] The supernatant is then filtered and its concentration is measured. This approach is considered highly reliable because it directly measures the point of saturation, avoiding the kinetic artifacts that can arise in faster, high-throughput methods.[13][16]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for shake-flask solubility determination.

Step-by-Step Methodology

Materials:

-

This compound (purity >98%)

-

Analytical grade organic solvents (e.g., DMSO, Ethanol, Methanol, Ethyl Acetate, Acetonitrile, Dichloromethane, Toluene, Hexane)

-

2 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance (±0.01 mg)

-

Calibrated pipettes

-

0.45 µm syringe filters (ensure compatibility with the solvent)

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 250 rpm). Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is reached, especially for compounds that dissolve slowly.

-

Sample Collection: After equilibration, remove the vial and let it stand undisturbed for 30 minutes to allow the excess solid to settle.

-

Separation: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical instrument's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). A pre-established calibration curve with standards of known concentrations is required for accurate quantification.

-

Calculation: Calculate the original solubility, accounting for the dilution factor. Report the results in standard units such as mg/mL or mol/L.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

| Solvent | Solvent Polarity Index | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | High | [To be determined] |

| Ethanol | 5.2 | Polar Protic | High | [To be determined] |

| Acetone | 5.1 | Polar Aprotic | Moderate to High | [To be determined] |

| Dichloromethane (DCM) | 3.1 | Halogenated | Moderate | [To be determined] |

| Ethyl Acetate (EtOAc) | 4.4 | Ester | Moderate | [To be determined] |

| Toluene | 2.4 | Aromatic | Low to Moderate | [To be determined] |

| Hexane | 0.1 | Non-polar | Low | [To be determined] |

Interpreting the Results: The solubility data will directly inform the utility of this compound in various applications:

-

High Solubility (e.g., in DMSO): Ideal for primary stock solutions in high-throughput screening (HTS) campaigns.

-

Moderate Solubility (e.g., in Ethanol, EtOAc): Suitable for reaction media, purification (crystallization), and formulation studies.

-

Low Solubility (e.g., in Hexane): Can be exploited for purification, where hexane could be used as an anti-solvent to induce crystallization.

Factors Influencing Solubility: A Deeper Dive

The relationship between the solute, solvent, and resulting solubility is complex. The diagram below illustrates the key factors at play.

References

- 1. High energy derivatives of Cubane [ch.ic.ac.uk]

- 2. webqc.org [webqc.org]

- 3. This compound | 60462-19-3 [chemicalbook.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 6. Properties [ch.ic.ac.uk]

- 7. Cubane - Wikipedia [en.wikipedia.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lifechemicals.com [lifechemicals.com]

An In-Depth Technical Guide to the Landmark Synthesis of Cubane by Philip Eaton

Introduction: Conquering the Impossible

In the landscape of synthetic organic chemistry, few molecules have captured the imagination like cubane (C₈H₈). A member of the Platonic hydrocarbons, its structure is one of elegant simplicity: eight carbon atoms positioned at the vertices of a cube.[1][2] For decades, the synthesis of such a molecule was deemed impossible.[3] The severe deviation of its C-C-C bond angles to a stark 90° from the ideal 109.5° for sp³-hybridized carbon was predicted to induce an insurmountable level of strain.[2][3][4]

However, in 1964, Philip E. Eaton and his graduate student Thomas W. Cole at the University of Chicago achieved what many believed to be a synthetic fantasy.[2][4][5] Their landmark synthesis was not merely the creation of a new molecule but a powerful demonstration that kinetic stability could triumph over thermodynamic instability. Eaton proved that even highly strained structures could be isolated and handled if no low-energy pathway for decomposition is available.[2][3] This guide provides a detailed technical analysis of Eaton's original, multi-step synthesis, exploring the causality behind the experimental choices and the profound chemical principles that underpinned this monumental achievement.

Part 1: The Strategic Blueprint: A Step-by-Step Deconstruction of the 1964 Synthesis

Eaton's approach was a masterclass in strategic chemical transformations. Instead of attempting to construct the cubic framework directly, he devised a pathway that assembled a larger, more complex cage structure which was then systematically tailored and contracted into the final cubane skeleton. The overall workflow relied on a powerful sequence of classic organic reactions, each chosen for its specific ability to forge the necessary bonds and stereochemistry.

Figure 1: Overall workflow of Philip Eaton's 1964 cubane synthesis.

Part 2: Core Methodologies and Mechanistic Insights

Step 1: Synthesis of the Key Diene: 2-Bromocyclopentadienone

The entire synthesis hinges on the creation of a highly reactive, transient diene. Eaton's choice of 2-bromocyclopentadienone was critical, as its electronic properties and substitution pattern were perfectly primed for the subsequent cycloadditions.

Experimental Protocol:

-

Allylic Bromination: 2-Cyclopentenone is treated with N-bromosuccinimide (NBS) in carbon tetrachloride. This is a radical-mediated reaction that selectively installs a bromine atom at the allylic position.[2][4]

-

Alkene Bromination: Molecular bromine (Br₂) is then added across the double bond, yielding 2,3,4-tribromocyclopentanone.[2][6]

-

Double Dehydrobromination: The tribrominated ketone is treated with a non-nucleophilic base, diethylamine (Et₂NH), in diethyl ether. This induces two successive E2 eliminations of hydrogen bromide, producing the highly reactive diene, 2-bromocyclopentadienone.[2][4]